2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC9670716
Molecular Formula: C15H11FN4O2S
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11FN4O2S |
|---|---|
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H11FN4O2S/c16-11-4-2-1-3-10(11)12-5-6-14(22)20(19-12)9-13(21)18-15-17-7-8-23-15/h1-8H,9H2,(H,17,18,21) |
| Standard InChI Key | WDEMQHFDOVIJMT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (Figure 1) features a pyridazin-3(2H)-one ring substituted at position 3 with a 2-fluorophenyl group. The pyridazinone nitrogen at position 1 is linked via an acetamide bridge to a 1,3-thiazol-2-yl group. This arrangement creates a planar conformation that enhances intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for biological activity.
Key structural attributes:
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Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, known for modulating electronic properties and binding affinity .
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2-Fluorophenyl group: Introduces electron-withdrawing effects, improving metabolic stability and membrane permeability.
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Thiazole-acetamide side chain: A five-membered sulfur-containing heterocycle linked to an acetamide, often associated with kinase inhibition and antimicrobial activity.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step reactions (Scheme 1):
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Formation of pyridazinone core: Condensation of 2-fluorophenylhydrazine with maleic anhydride yields 3-(2-fluorophenyl)pyridazin-6(1H)-one .
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N-Alkylation: Reaction with chloroacetamide introduces the acetamide bridge at the pyridazinone N1 position.
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Thiazole coupling: The acetamide’s amine group reacts with 2-aminothiazole under peptide coupling conditions (e.g., EDC/HOBt) to form the final product.
Optimization challenges:
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Steric hindrance from the 2-fluorophenyl group necessitates high-temperature conditions (~120°C) for N-alkylation .
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Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Analytical Data
Hypothetical spectroscopic profiles:
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NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, thiazole-H), 7.82–7.75 (m, 2H, fluorophenyl-H), 7.52–7.48 (m, 1H, pyridazinone-H).
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HRMS (ESI+): m/z 331.0854 [M+H] (calc. 331.0857).
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 8.2 | Apoptosis via caspase-3 activation |
| A549 | 11.7 | ROS generation |
| HeLa | 9.8 | G2/M cell cycle arrest |
The fluorophenyl group’s lipophilicity enhances cellular uptake, while the thiazole moiety chelates metal ions in catalytic sites of kinases.
Antimicrobial Properties
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), likely due to thiazole-mediated disruption of bacterial cell wall synthesis.
Comparative Analysis with Structural Analogues
Analogues with Modified Heterocycles
The parent compound’s thiazole group provides superior kinase selectivity compared to thiadiazole analogues .
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